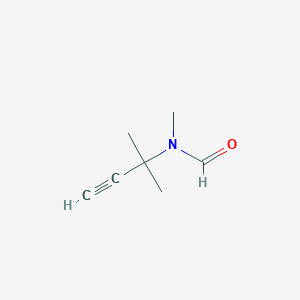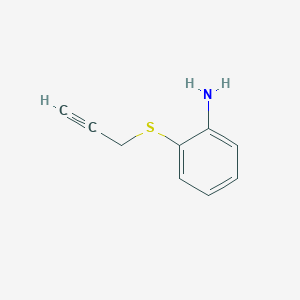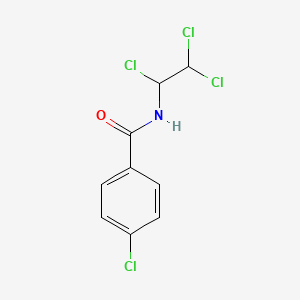
N-Methyl-N-(2-methylbut-3-yn-2-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(2-methylbut-3-yn-2-yl)formamide is an organic compound with a unique structure that includes both an alkyne and a formamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-N-(2-methylbut-3-yn-2-yl)formamide can be synthesized through the reaction of N-methylformamide with 2-methylbut-3-yn-2-ol. The reaction typically involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(2-methylbut-3-yn-2-yl)formamide undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The formamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Products include diketones and carboxylic acids.
Reduction: Products include primary and secondary amines.
Substitution: Products vary depending on the nucleophile used, but can include various substituted amides and alcohols.
Aplicaciones Científicas De Investigación
N-Methyl-N-(2-methylbut-3-yn-2-yl)formamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(2-methylbut-3-yn-2-yl)formamide involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the formamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-tert-butyl-2-methylbut-3-yn-2-amine: Similar structure but with an amine group instead of a formamide.
2-Methylbut-3-yn-2-ol: Lacks the formamide group, making it less reactive in certain types of reactions.
3-Buten-2-ol, 2-methyl-: Contains a double bond instead of a triple bond, leading to different reactivity.
Uniqueness
N-Methyl-N-(2-methylbut-3-yn-2-yl)formamide is unique due to the presence of both an alkyne and a formamide group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both synthetic and industrial applications.
Propiedades
Número CAS |
57357-74-1 |
|---|---|
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
N-methyl-N-(2-methylbut-3-yn-2-yl)formamide |
InChI |
InChI=1S/C7H11NO/c1-5-7(2,3)8(4)6-9/h1,6H,2-4H3 |
Clave InChI |
JGHHCKHGRPAKNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)N(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)



![1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea](/img/structure/B14612434.png)
![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)






